Ethyl 4-iodobenzoate
Overview
Description
Ethyl 4-iodobenzoate is an organic compound with the chemical formula C9H9IO2. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to an ester group. This compound is commonly used in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
Ethyl 4-iodobenzoate is primarily used in the synthesis of biphenyl derivatives . The primary targets of this compound are intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) . These intermediates play a crucial role in the Negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Negishi cross-coupling . In this reaction, this compound acts as an electrophile, reacting with the nucleophilic organometallic reagent (ArMg (tmp)·2LiCl) to form a new carbon-carbon bond .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of complex organic molecules, particularly biphenyl derivatives . These derivatives have various applications in pharmaceuticals, agrochemicals, and materials science.
Pharmacokinetics
Like other small organic molecules, its bioavailability is likely influenced by factors such as its lipophilicity, molecular weight (2760710 g/mol) , and the presence of functional groups that can participate in hydrogen bonding.
Result of Action
The primary result of this compound’s action is the formation of biphenyl derivatives . These derivatives are important building blocks in organic synthesis and can be further functionalized to create a wide range of complex organic molecules.
Biochemical Analysis
Biochemical Properties
Ethyl 4-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of biphenyl derivatives. It interacts with enzymes such as ArMg (tmp)·2LiCl (tmp = trimethylolpropane) in Negishi cross-coupling reactions . These interactions are crucial for the formation of complex organic molecules, making this compound a valuable reagent in organic chemistry .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins involved in these pathways . The compound’s impact on cellular metabolism is particularly noteworthy, as it can alter the metabolic flux and levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction . These interactions at the molecular level are essential for understanding the compound’s overall biochemical properties and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be light-sensitive and should be stored in a dark place to maintain its stability . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the appropriate dosage to avoid any threshold effects and ensure the compound’s safe use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds . These interactions can affect the metabolic flux and levels of different metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function within the cell .
Preparation Methods
Ethyl 4-iodobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods often involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed .
Chemical Reactions Analysis
Ethyl 4-iodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. .
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Negishi cross-coupling reactions. .
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction with phenylboronic acid yields biphenyl derivatives .
Scientific Research Applications
Ethyl 4-iodobenzoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. .
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-iodobenzoate can be compared with other similar compounds such as mthis compound and 4-iodobenzoic acid. While all these compounds contain an iodine atom attached to a benzene ring, their reactivity and applications differ due to the presence of different functional groups .
Mthis compound: Similar to this compound but with a methyl ester group. .
4-Iodobenzoic Acid: Contains a carboxylic acid group instead of an ester. .
This compound is unique due to its specific ester group, which imparts distinct reactivity and applications in organic synthesis and other fields .
Properties
IUPAC Name |
ethyl 4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBJOQUNPLTBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049311 | |
Record name | Ethyl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51934-41-9 | |
Record name | Ethyl 4-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51934-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-iodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051934419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-Iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 4-iodo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-IODOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52J05H935T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What strategies can enhance the electrochemical reduction of ethyl 4-iodobenzoate in water?
A1: The research highlights several strategies to improve the efficiency of this compound reduction in an aqueous environment:
- Cathode Material Selection: Utilizing specific cathode materials like nickel, platinum, carbon, or silver can favor the organic halide reduction over hydrogen evolution [].
- Sacrificial Anode: Employing a sacrificial aluminum anode proves beneficial. The aluminum cations generated during anode oxidation play a crucial role in enhancing the electrochemical reduction [].
- Acidic Conditions: Surprisingly, acidic solutions (pH = 1) significantly improve both the desired product yield and the faradaic efficiency of the electrochemical reduction process [].
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